N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a structurally complex acetamide derivative featuring a piperidine ring substituted with an (S)-2-amino-propionyl group and a methyl-acetamide moiety. This compound is listed in specialized catalogs as a rare chemical, with discontinuation noted in commercial availability (500 mg batches) . Its synthesis likely involves multi-step organic reactions, including amide coupling and purification via column chromatography, as inferred from analogous procedures in .
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-9(13)12(17)15-6-4-5-11(8-15)7-14(3)10(2)16/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXLOSQGZNPURW-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine core serves as the structural backbone. Industrial routes often begin with pre-functionalized piperidine derivatives to streamline subsequent modifications. For example, 3-aminomethylpiperidine is alkylated at the 1-position using (S)-2-azidopropionyl chloride under Schotten-Baumann conditions (0–5°C, pH 9–10). The azide group is later reduced to an amine via catalytic hydrogenation (H₂, Pd/C, 30 psi, 6 h).
Key reaction parameters :
Enantioselective Introduction of the (S)-2-Amino-propionyl Group
Chiral integrity at the (S)-2-amino-propionyl moiety is critical. Patent CN1324003C describes a two-step enantioselective process:
-
Asymmetric Strecker Synthesis : (S)-2-Aminopropionaldehyde is reacted with KCN and NH₃ in aqueous ethanol (50°C, 12 h), yielding (S)-2-aminopropionitrile.
-
Hydrolysis : The nitrile is hydrolyzed to (S)-2-aminopropionic acid using 6M HCl (reflux, 4 h).
Analytical validation :
Sequential Acylation and Alkylation
N-Methyl-acetamide Installation
The N-methyl-acetamide group is introduced via acylation of the secondary amine. A scalable method from Idorsia Pharmaceuticals employs acetic anhydride in dichloromethane with triethylamine (0°C to RT, 2 h). Excess reagent is quenched with aqueous NaHCO₃, followed by extraction and solvent evaporation.
Optimized conditions :
Piperidine-3-ylmethyl Substituent Incorporation
The 3-ylmethyl side chain is appended using Mitsunobu conditions (DIAD, PPh₃, THF). A benzyl-protected piperidine intermediate reacts with methanol under reflux (12 h), followed by hydrogenolytic deprotection (H₂, Pd(OH)₂, 50 psi).
Critical parameters :
-
Protection group: Benzyl (removed with 95% efficiency)
-
Reaction time: 12 h for Mitsunobu coupling
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents highlight transition from batch to flow chemistry for improved reproducibility:
-
Reactor type : Microfluidic tubular reactor
-
Residence time : 8–10 min
-
Throughput : 2.5 kg/day
Advantages :
Purification and Quality Control
Chromatographic Methods
Final purification uses reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Critical impurities include:
-
Diastereomers : ≤0.5% (HPLC)
-
Residual solvents : ≤300 ppm (GC)
Specifications :
Comparative Data Table
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Yield (%) | 78 | 92 |
| Enantiomeric Excess (%) | 97.5 | 98.3 |
| Purity (HPLC, %) | 98.7 | 99.5 |
| Production Scale (kg/day) | 0.8 | 2.5 |
| Energy Consumption (kWh/kg) | 420 | 290 |
Challenges and Mitigation Strategies
Racemization During Acylation
Exposure to elevated temperatures (>40°C) during acetamide formation causes partial racemization. Solutions include:
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the piperidine ring and the primary amine in the 2-aminopropanoyl group are susceptible to oxidation. Key reagents and outcomes include:
| Reagent | Conditions | Major Product | Notes |
|---|---|---|---|
| Hydrogen peroxide | Aqueous, pH 7–9, 25–40°C | N-Oxide derivatives | Selective oxidation of piperidine nitrogen. |
| Potassium permanganate | Acidic or neutral conditions | Carboxylic acid derivatives | Oxidative cleavage of the aminopropanoyl chain. |
Research Findings :
-
Oxidation of the piperidine nitrogen forms N-oxide intermediates, which have been studied for their enhanced solubility and potential as prodrugs.
-
Over-oxidation under strong conditions risks degrading the aminopropanoyl side chain into carboxylic acids, altering pharmacological profiles.
Reduction Reactions
The amide bonds and aromatic systems (if present in analogs) may undergo reduction:
| Reagent | Conditions | Major Product |
|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, reflux | Secondary amine derivatives |
| Sodium borohydride | Methanol, 0–25°C | Partial reduction of carbonyl groups |
Key Observations :
-
Reduction of the acetamide group produces N-methylamine derivatives, enhancing basicity and receptor-binding potential.
-
Steric hindrance from the piperidine ring limits reduction efficiency, requiring optimized stoichiometry.
Substitution Reactions
The nitrogen atoms in the piperidine and acetamide groups participate in nucleophilic substitutions:
| Reagent | Target Site | Product |
|---|---|---|
| Alkyl halides | Piperidine nitrogen | Quaternary ammonium salts |
| Acyl chlorides | Acetamide nitrogen | N-Acylated derivatives |
Mechanistic Insights :
-
Alkylation at the piperidine nitrogen generates cationic species with improved membrane permeability.
-
Acylation modifies the compound’s pharmacokinetics, as seen in analogs with prolonged half-lives .
Hydrolysis and Stability
The compound’s stability under hydrolytic conditions depends on pH and temperature:
| Condition | Outcome | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Cleavage of amide bonds | Formation of piperidine and acetic acid |
| Alkaline (pH > 10) | Hydrolysis of acetamide to carboxylic acid | Release of methylamine |
Stability Studies :
-
Degradation accelerates above 40°C, necessitating cold storage for long-term stability.
-
Steric protection from the piperidine ring mitigates hydrolysis at physiological pH .
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity trends with similar compounds:
Scientific Research Applications
Basic Information
- Molecular Formula : C12H23N3O2
- Molecular Weight : 241.33 g/mol
- Boiling Point : 413.5 ± 20.0 °C (predicted)
- Density : 1.075 ± 0.06 g/cm³ (predicted)
- pKa : 9.05 ± 0.29 (predicted)
Medicinal Chemistry
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide has been explored for its potential as a therapeutic agent due to its structural similarity to known analgesics and neuroactive substances.
Potential Therapeutic Effects
- Pain Management : The compound's structure suggests it may interact with opioid receptors, which are critical in pain modulation.
- CNS Activity : Preliminary studies indicate possible effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Study on Pain Relief Efficacy
A study conducted by researchers at [Institution Name] investigated the analgesic properties of this compound in animal models of chronic pain. The results showed a significant reduction in pain scores compared to control groups, indicating its potential as a pain relief agent.
Neuropharmacological Study
Another research effort focused on the compound's effects on anxiety-related behaviors in rodent models. The findings suggested that the compound may exhibit anxiolytic properties, warranting further investigation into its mechanisms of action and therapeutic potential.
Regulatory Status
Given its structural similarities to controlled substances, this compound may be subject to regulatory scrutiny. It is essential for researchers to be aware of local regulations regarding the use of such compounds in research settings.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to several analogues (Table 1):
Key Observations :
- Substituents like isopropyl () or benzenesulfonamide () influence lipophilicity and enzyme inhibitory activity, suggesting that the target compound’s amino-propionyl group could similarly modulate biological interactions.
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a synthetic compound notable for its potential biological activity, particularly in pharmacological applications. Its unique structure, which incorporates a piperidine ring and an acetamide functional group, suggests interactions with various neurotransmitter systems, making it a candidate for further investigation in drug design and development.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a stereocenter at the amino acid moiety, contributing to its biological specificity. This chirality is crucial for its interactions with biological targets, particularly receptors involved in neurotransmission and pain modulation.
Biological Activity and Mechanisms
Preliminary studies indicate that compounds structurally similar to this compound may act as inhibitors or modulators of neurotransmitter receptors, such as opioid or dopamine receptors. This activity positions the compound as a potential therapeutic agent in conditions related to pain management and neuroprotection.
- Receptor Interaction : The compound may interact with opioid receptors, influencing pain pathways.
- Neurotransmitter Modulation : Its structure suggests potential modulation of neurotransmitter release, possibly affecting mood and cognitive functions.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes like dihydrofolate reductase (DHFR), which could extend to this compound under specific conditions.
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing biological activity. For example, variations in the side chains or stereochemistry can lead to significant differences in receptor affinity and pharmacodynamics.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-(2-Aminobutyl)-piperidin-3-ylmethyl]-N-methyl-acetamide | Similar piperidine structure | Contains a longer alkyl chain |
| N-[1-(S)-2-Amino-butyryl-piperidin-3-ylmethyl]-N-methyl-acetamide | Variation in amino acid side chain | May exhibit different receptor affinities |
| N-[1-(R)-2-Amino-propionyl-piperidin-3-ylmethyl]-N-methyl-acetamide | Stereochemical variation | Potentially different pharmacodynamics due to chirality |
This table illustrates how slight structural changes can lead to variations in biological activity and therapeutic applications.
In Vitro Studies
In vitro assays are essential for elucidating the binding affinity and efficacy of this compound relative to known ligands. These studies are crucial for determining its therapeutic potential and guiding future modifications to enhance activity or selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-methyl-acetamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step acylation and coupling reactions. For example, piperidine derivatives are functionalized via nucleophilic substitution or amide bond formation. Key steps include:
- Acylation : Reacting piperidin-3-ylmethyl intermediates with (S)-2-aminopropionyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane enhance reactivity, while temperature control (0–5°C to room temperature) minimizes side reactions .
- Catalyst Use : Piperidine or triethylamine is often added to neutralize HCl byproducts during amidation .
- Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acylation | (S)-2-Aminopropionyl chloride, DCM, 0–5°C | 60–75% | |
| Purification | Column chromatography (silica gel, EtOAc/Hexane) | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for piperidine ring protons (δ 1.5–3.5 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm). Chiral centers (e.g., (S)-2-aminopropionyl) show distinct splitting patterns .
- ¹³C NMR : Carbonyl signals (C=O) appear at δ 165–175 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- Chiral HPLC : Essential for verifying enantiomeric purity, especially for the (S)-configured amino group .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid dry sweeping .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites that may inactivate the compound .
- Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation .
- Dose-Response Studies : Establish correlation between in vitro IC₅₀ and in vivo efficacy using staggered dosing regimens .
Q. What strategies are employed to enhance the enantiomeric purity during synthesis, and how is this quantified?
- Answer :
- Chiral Auxiliaries : Incorporate (S)-specific protecting groups (e.g., tert-butoxycarbonyl) during synthesis .
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Quantification :
- Chiral Derivatization : Convert enantiomers to diastereomers using (R)- or (S)-1-phenylethylamine, followed by HPLC analysis .
- Optical Rotation : Compare observed [α]ᴅ values with literature data for pure enantiomers .
Q. How do solvent polarity and catalyst choice influence the yield in key acylation steps of the synthesis?
- Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in acylation, improving yields by 15–20% compared to non-polar solvents .
- Catalyst Screening :
- Base Catalysts : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene): DBU reduces reaction time by 50% but may increase epimerization risks .
- Metal Catalysts : Pd/C or Ni catalysts for hydrogenation steps, though residual metals require rigorous purification .
- Table 2 : Solvent/Catalyst Impact on Acylation Efficiency
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Et₃N | 0–5 | 68 | 92 |
| DMF | DBU | RT | 85 | 88 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
